molecular formula C24H45NO3S B13820272 2-dodecylbenzenesulfonic acid;N-propan-2-ylpropan-2-amine CAS No. 29061-61-8

2-dodecylbenzenesulfonic acid;N-propan-2-ylpropan-2-amine

Cat. No.: B13820272
CAS No.: 29061-61-8
M. Wt: 427.7 g/mol
InChI Key: CFKYQHVNESXKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dodecylbenzenesulfonic acid;N-propan-2-ylpropan-2-amine is a compound that combines the properties of a sulfonic acid and an amine. The sulfonic acid component, 2-dodecylbenzenesulfonic acid, is known for its surfactant properties, making it useful in various industrial applications. The amine component, N-propan-2-ylpropan-2-amine, is a secondary amine that can act as a base and nucleophile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dodecylbenzenesulfonic acid typically involves the sulfonation of dodecylbenzene with sulfur trioxide or oleum under controlled temperatures . This process yields a mixture of linear alkyl benzene sulfonates. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .

N-propan-2-ylpropan-2-amine can be synthesized through the alkylation of isopropylamine with propylene oxide under basic conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-dodecylbenzenesulfonic acid involves continuous sulfonation processes using reactors like falling film reactors . This method ensures high efficiency and consistent product quality. The production of N-propan-2-ylpropan-2-amine on an industrial scale involves the use of large-scale alkylation reactors with precise control over reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

N-propan-2-ylpropan-2-amine can participate in:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with alkyl halides.

    Acid-Base Reactions: It can react with acids to form salts.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Dodecylbenzenesulfonic acid is widely used in scientific research due to its surfactant properties. It is employed in:

N-propan-2-ylpropan-2-amine is used in:

    Organic Synthesis: As a nucleophile in various organic reactions.

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-dodecylbenzenesulfonic acid involves its ability to reduce surface tension, allowing it to act as a surfactant. This property is crucial in its role as a catalyst and in corrosion protection . The sulfonic acid group interacts with various substrates, facilitating chemical reactions.

N-propan-2-ylpropan-2-amine acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions, forming new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dodecylbenzenesulfonic acid is unique due to its long alkyl chain, which enhances its surfactant properties. N-propan-2-ylpropan-2-amine is unique due to its secondary amine structure, which provides specific reactivity in organic synthesis.

Properties

CAS No.

29061-61-8

Molecular Formula

C24H45NO3S

Molecular Weight

427.7 g/mol

IUPAC Name

2-dodecylbenzenesulfonic acid;N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C18H30O3S.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)7-6(3)4/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);5-7H,1-4H3

InChI Key

CFKYQHVNESXKQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC(C)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.